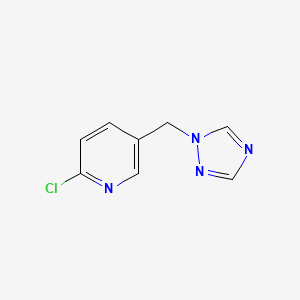

2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine

CAS No.: 861211-53-2

Cat. No.: VC4244270

Molecular Formula: C8H7ClN4

Molecular Weight: 194.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861211-53-2 |

|---|---|

| Molecular Formula | C8H7ClN4 |

| Molecular Weight | 194.62 |

| IUPAC Name | 2-chloro-5-(1,2,4-triazol-1-ylmethyl)pyridine |

| Standard InChI | InChI=1S/C8H7ClN4/c9-8-2-1-7(3-11-8)4-13-6-10-5-12-13/h1-3,5-6H,4H2 |

| Standard InChI Key | XLIYFSLQBRKSNS-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1CN2C=NC=N2)Cl |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characteristics

-

Molecular Formula: C₈H₇ClN₄

-

Molecular Weight: 194.62 g/mol

-

IUPAC Name: 2-Chloro-5-(1,2,4-triazol-1-ylmethyl)pyridine

-

SMILES: ClC1=NC=C(CN2C=NC=N2)C=C1

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Limited data; inferred hydrophobic | |

| Stability | Stable under standard conditions |

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

-

Chlorination: Introduction of the chloro group at the pyridine’s 2-position.

-

Triazole Moiety Attachment: Coupling of 1,2,4-triazole via a methylene linker at the 5-position. Common methods include nucleophilic substitution or catalytic cross-coupling reactions .

Example Protocol:

-

Starting Material: 5-(Chloromethyl)-2-chloropyridine.

-

Reagents: 1H-1,2,4-triazole, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).

Structural Features

-

Pyridine Core: Planar aromatic ring with electron-withdrawing chloro group enhancing electrophilic substitution reactivity.

-

Triazole Side Chain: The 1,2,4-triazole group exhibits tautomerism, influencing hydrogen-bonding capabilities and metal coordination .

-

Crystallographic Data: While direct data for this compound is unavailable, analogous structures (e.g., ) suggest a bent conformation for the triazole-methyl-pyridine linkage, with dihedral angles of ~60° between rings.

Applications in Medicinal Chemistry

Drug Development

-

Lead Compound: Serves as an intermediate in synthesizing kinase inhibitors and antifungal agents .

-

Structure-Activity Relationship (SAR):

Case Study: Antifungal Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume